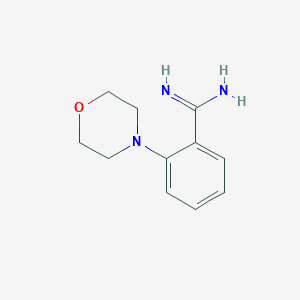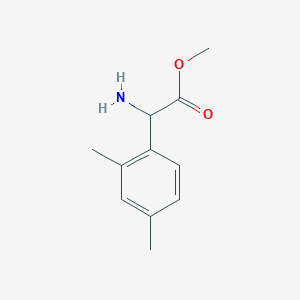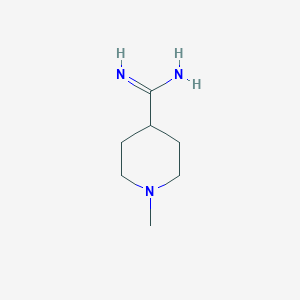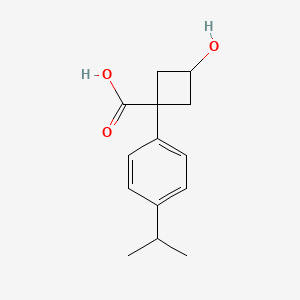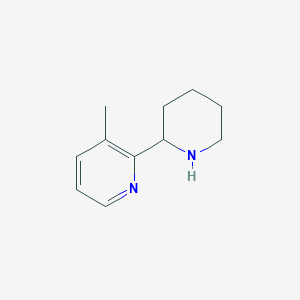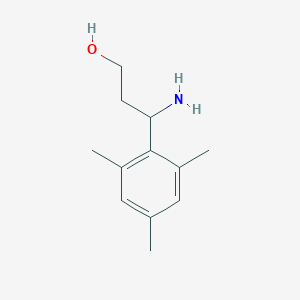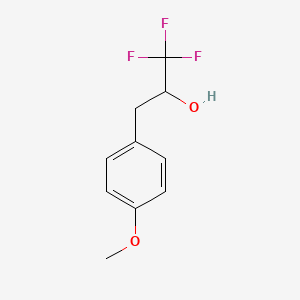
1,1,1-Trifluoro-3-(4-methoxyphenyl)propan-2-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1,1-Trifluoro-3-(4-methoxyphenyl)propan-2-ol: is an organic compound that belongs to the class of secondary alcohols It features a trifluoromethyl group and a methoxyphenyl group attached to a propanol backbone
準備方法
Synthetic Routes and Reaction Conditions
1,1,1-Trifluoro-3-(4-methoxyphenyl)propan-2-ol can be synthesized through several methods. One common approach involves the reaction of 4-methoxybenzaldehyde with trifluoroacetone in the presence of a base, followed by reduction of the resulting intermediate.
Example Synthetic Route:
-
Aldol Condensation:
Reactants: 4-methoxybenzaldehyde, trifluoroacetone
Conditions: Base (e.g., sodium hydroxide), solvent (e.g., ethanol)
Product: Intermediate β-hydroxyketone
-
Reduction:
Reactants: Intermediate β-hydroxyketone
Conditions: Reducing agent (e.g., sodium borohydride), solvent (e.g., methanol)
Product: this compound
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with considerations for scalability, cost-effectiveness, and environmental impact. Catalysts and continuous flow reactors may be employed to enhance efficiency and yield.
化学反応の分析
Types of Reactions
1,1,1-Trifluoro-3-(4-methoxyphenyl)propan-2-ol undergoes various chemical reactions, including:
Oxidation: Conversion to the corresponding ketone or aldehyde.
Reduction: Further reduction to the corresponding alkane.
Substitution: Nucleophilic substitution reactions at the trifluoromethyl group.
Esterification: Formation of esters with carboxylic acids.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents such as sodium methoxide or sodium ethoxide.
Esterification: Reagents such as acetic anhydride or acetyl chloride.
Major Products Formed
Oxidation: 1,1,1-Trifluoro-3-(4-methoxyphenyl)propan-2-one
Reduction: 1,1,1-Trifluoro-3-(4-methoxyphenyl)propane
Substitution: Various substituted derivatives depending on the nucleophile used.
Esterification: Esters such as 1,1,1-Trifluoro-3-(4-methoxyphenyl)propan-2-yl acetate
科学的研究の応用
1,1,1-Trifluoro-3-(4-methoxyphenyl)propan-2-ol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes and receptors.
Medicine: Explored for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Utilized in the development of new materials with unique properties, such as fluorinated polymers.
作用機序
The mechanism of action of 1,1,1-Trifluoro-3-(4-methoxyphenyl)propan-2-ol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, influencing its pharmacokinetic properties.
類似化合物との比較
1,1,1-Trifluoro-3-(4-methoxyphenyl)propan-2-ol can be compared with similar compounds such as:
1,1,1-Trifluoro-2-phenylpropan-2-ol: Lacks the methoxy group, resulting in different chemical and biological properties.
1,1,1-Trifluoro-3-(4-hydroxyphenyl)propan-2-ol:
1,1,1-Trifluoro-3-(4-chlorophenyl)propan-2-ol: Contains a chloro group, which can influence its chemical behavior and interactions.
The presence of the methoxy group in this compound imparts unique electronic and steric effects, making it distinct from other similar compounds.
特性
分子式 |
C10H11F3O2 |
|---|---|
分子量 |
220.19 g/mol |
IUPAC名 |
1,1,1-trifluoro-3-(4-methoxyphenyl)propan-2-ol |
InChI |
InChI=1S/C10H11F3O2/c1-15-8-4-2-7(3-5-8)6-9(14)10(11,12)13/h2-5,9,14H,6H2,1H3 |
InChIキー |
CXMGVRYEFRBQFP-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=C(C=C1)CC(C(F)(F)F)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


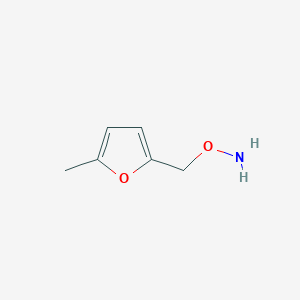
![3-(((9H-Fluoren-9-YL)methoxy)carbonyl)-5-cyclobutyl-3-azabicyclo[3.1.1]heptane-1-carboxylic acid](/img/structure/B13601554.png)
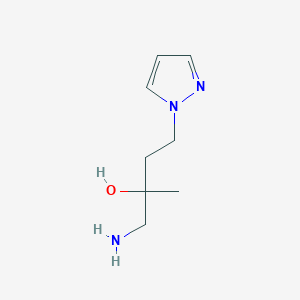
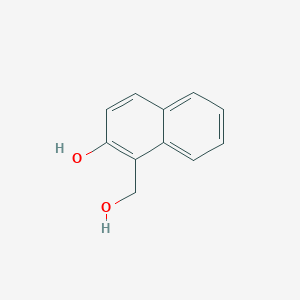
![2-[(2-Ethoxyphenyl)methyl]oxirane](/img/structure/B13601582.png)
